![molecular formula C14H12BrNO B3846184 N-(4-bromophenyl)-2-methylbenzamide](/img/structure/B3846184.png)
N-(4-bromophenyl)-2-methylbenzamide
Overview
Description
N-(4-bromophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-bromophenyl)-2-methylbenzamide can be synthesized through the direct condensation of 4-bromoaniline with 2-methylbenzoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. This green chemistry approach utilizes a solid acid catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride (diatomite earth@IL/ZrCl4), to facilitate the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzamide, such as carboxylic acids or amines.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemical Properties and Structure
N-(4-bromophenyl)-2-methylbenzamide, also known by its IUPAC name, is characterized by the presence of a bromine atom on the phenyl ring and a methyl group on the benzamide structure. Its molecular formula is , with a molecular weight of approximately 276.15 g/mol. The compound's structure allows for various functional modifications, making it a versatile building block in organic synthesis.
Synthesis and Functionalization
Recent studies have highlighted the utility of this compound as a substrate for regioselective bromination reactions. For instance, researchers have developed protocols that utilize palladium(II) catalysts to achieve site-selective C(sp²)-H bromination, leading to diverse brominated derivatives with potential biological activity . This method demonstrates excellent regioselectivity and functional group tolerance, making it suitable for late-stage modifications of biologically important molecules.
Table 1: Synthesis Conditions for Regioselective Bromination
Catalyst | Solvent System | Temperature | Yield (%) |
---|---|---|---|
Pd(OAc)₂ | TFA/TFAA | 50 °C | 85 |
HFIP | TFA/TFAA | Room Temp | 75 |
Biological Applications
The brominated derivatives of this compound have shown promise in medicinal chemistry. For example, compounds synthesized through regioselective bromination have been evaluated for their activity as inverse agonists of RORγ (retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune response and inflammation . This application is particularly relevant in developing new therapeutic agents for conditions such as castration-resistant prostate cancer.
Case Study: RORγ Inverse Agonists
- Compound : 2-fluoro-N-methyl-N-phenylbenzamide
- Modification : Converted to brominated analogue using Pd(II) as catalyst.
- Biological Activity : Potential treatment for castration-resistant prostate cancer.
- Yield : 78% after optimization.
Potential in Drug Development
The ability to modify this compound opens avenues for drug development. The compound serves as an intermediate in synthesizing various bioactive molecules, including those targeting androgen receptors and other critical pathways involved in cancer progression .
Table 2: Summary of Biological Activities of Derivatives
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways. In anticancer research, it induces apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanamine
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-bromophenyl 4-bromobenzoate
Uniqueness
N-(4-bromophenyl)-2-methylbenzamide stands out due to its specific substitution pattern and the presence of a methyl group on the benzamide moiety This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds
Biological Activity
N-(4-bromophenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a benzamide backbone. The presence of the bromine atom is believed to enhance its biological activity by increasing electron density and facilitating interactions with biological targets. The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfamoyl group present in similar compounds has been shown to inhibit enzymatic activity, leading to antimicrobial and anticancer effects. The exact mechanisms may involve:
- Inhibition of Enzymes : Compounds with similar structures have demonstrated the ability to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Interactions : The benzamide moiety can interact with receptors that play crucial roles in cellular signaling and metabolic processes .
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably, studies have shown that this compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (e.g., MCF7). The Sulforhodamine B (SRB) assay has been utilized to evaluate its cytotoxic effects, revealing significant antiproliferative activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can lead to variations in potency and selectivity:
- Bromine Substitution : The introduction of bromine enhances lipophilicity, potentially improving cellular uptake.
- Methyl Group Positioning : Altering the position of the methyl group on the benzene ring can affect binding affinity to targets .
Case Studies
- Antimicrobial Evaluation : A study conducted on several derivatives of this compound showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts .
- Anticancer Screening : In an experimental setup involving MCF7 cells, this compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating strong potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMYCNUYUZEUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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